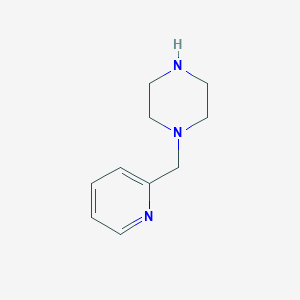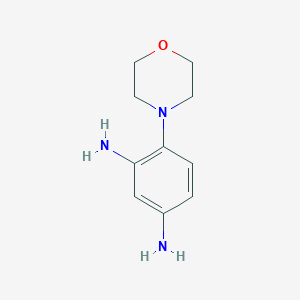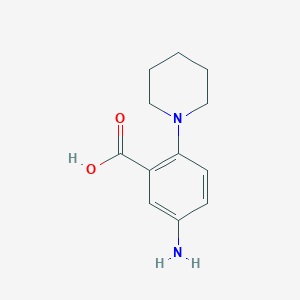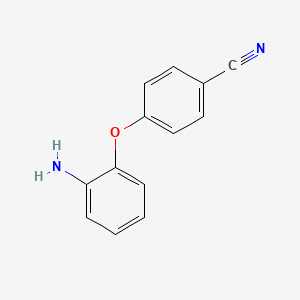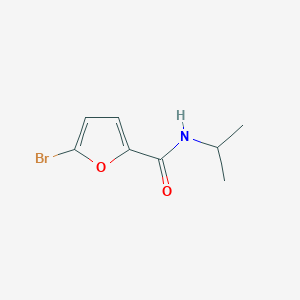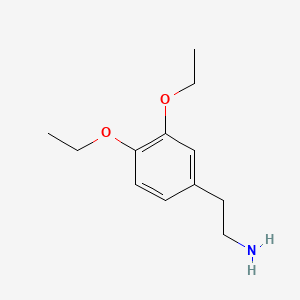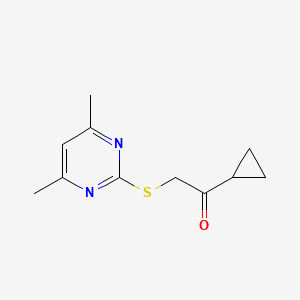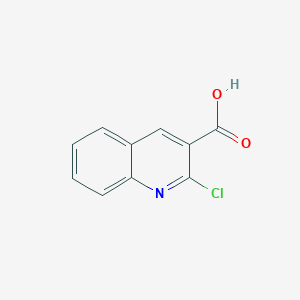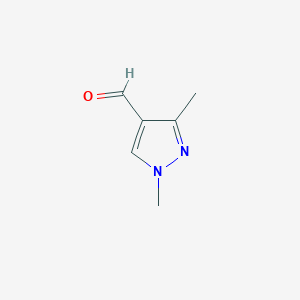![molecular formula C11H11BrN2O B1270590 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole CAS No. 416882-00-3](/img/structure/B1270590.png)
1-[2-(2-bromophenoxy)ethyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-bromophenoxy)ethyl]-1H-imidazole hydrochloride, also known as Bpim, is an organic compound with a molecular formula of C11H11BrN2O . It has a molecular weight of 303.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O.ClH/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Material Science
Application Summary
“1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” serves as a precursor in the synthesis of polymers and coatings with potential applications in electronics and surface protection .
Results and Outcomes
The resulting materials are characterized for their thermal stability, conductivity, and mechanical properties. Data from these studies suggest that the compound can contribute to materials with enhanced performance in specific applications.
Chemical Synthesis
Application Summary
It is involved in the synthesis of complex organic molecules, serving as a building block due to its reactive imidazole ring .
Methods of Application
The compound undergoes various chemical reactions, including alkylation, acylation, and coupling reactions, under controlled conditions to synthesize target molecules.
Results and Outcomes
The synthesized molecules are analyzed using techniques like NMR, IR, and mass spectrometry. Yields and purity are quantified, demonstrating the compound’s utility in constructing diverse organic structures.
Chromatography
Application Summary
“1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” is used in chromatographic methods as a standard or a derivative to aid in the separation and identification of complex mixtures .
Methods of Application
The compound is used in HPLC and GC methods, where its retention time and interaction with the stationary phase are measured against known standards.
Results and Outcomes
The compound’s distinct chromatographic profile allows for its use as a reference, facilitating the identification of similar compounds in analytical samples.
Analytical Research
Application Summary
In analytical research, the compound is used as a reagent or a probe to study reaction mechanisms and kinetics .
Methods of Application
It is introduced into reaction systems, and its transformation or interaction with other molecules is monitored over time using spectroscopic methods.
Results and Outcomes
The data collected provide insights into the reactivity of the compound and its role in various chemical processes, with kinetic parameters being calculated from the results.
Biochemistry
Application Summary
The compound is investigated for its interaction with biological macromolecules, contributing to the understanding of biochemical pathways .
Methods of Application
Biochemical assays are conducted to observe the compound’s effect on enzymes or nucleic acids. Conditions such as pH, temperature, and ionic strength are varied to study the compound’s behavior in a biological context.
Results and Outcomes
The assays yield information on the compound’s bioactivity, with some studies reporting inhibitory or modulatory effects on specific biochemical reactions.
This analysis provides a snapshot of the diverse applications of “1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” in scientific research, highlighting its versatility and potential across various fields. The detailed methods and results offer a window into the ongoing investigations and the compound’s role in advancing scientific knowledge.
Pharmacology
Application Summary
This compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug development .
Methods of Application
In vivo and in vitro studies are conducted to assess the compound’s behavior within biological systems. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to track the compound’s presence in various tissues and fluids.
Results and Outcomes
The studies provide data on the compound’s bioavailability and half-life, which are essential for determining appropriate dosing regimens.
Neurochemistry
Application Summary
“1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” is explored for its potential effects on the central nervous system, possibly as a modulator of neurotransmitter activity .
Methods of Application
Neurochemical assays are performed to evaluate the compound’s influence on neurotransmitter receptors or transporters. Electrophysiological methods may also be employed to observe changes in neuronal activity.
Results and Outcomes
Preliminary results indicate that the compound may alter the activity of certain neurotransmitters, suggesting potential therapeutic applications for neurological disorders.
Environmental Science
Application Summary
The environmental impact of “1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” is assessed, particularly its biodegradability and toxicity to aquatic life .
Methods of Application
Ecotoxicological studies are carried out, exposing various aquatic organisms to the compound and monitoring for adverse effects. Analytical chemistry techniques are used to measure the compound’s breakdown products in environmental samples.
Results and Outcomes
The findings contribute to the understanding of the compound’s environmental fate and inform safety guidelines for its handling and disposal.
Agricultural Chemistry
Application Summary
The compound’s potential as a precursor for agrochemicals, such as pesticides or herbicides, is investigated .
Methods of Application
Synthetic pathways are developed to derive agrochemicals from the compound. Field trials are conducted to test the efficacy and selectivity of the derived products.
Results and Outcomes
Data from these trials help determine the compound’s suitability for agricultural use and its impact on crop yield and pest control.
Catalysis
Application Summary
“1-[2-(2-bromophenoxy)ethyl]-1H-imidazole” is utilized as a ligand in catalytic systems to facilitate various chemical transformations .
Methods of Application
The compound is incorporated into metal complexes, and its effect on catalytic efficiency and selectivity is studied under various reaction conditions.
Results and Outcomes
The catalytic systems show enhanced performance in certain reactions, with the compound playing a key role in stabilizing the active species and influencing the reaction pathway.
Nanotechnology
Application Summary
This compound is used in the synthesis of nanomaterials, potentially contributing to the development of nanoscale devices or sensors .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWPCMYBITZMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357807 |
Source


|
| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
CAS RN |
416882-00-3 |
Source


|
| Record name | 1-[2-(2-bromophenoxy)ethyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

